molecular formula C15H16N2O B183709 4-Amino-N-(1-phenylethyl)benzamide CAS No. 97042-55-2

4-Amino-N-(1-phenylethyl)benzamide

Cat. No.: B183709
CAS No.: 97042-55-2
M. Wt: 240.3 g/mol
InChI Key: LRMURALCBANCSV-UHFFFAOYSA-N
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Description

4-amino-N-(1-phenylethyl)benzamide is a member of benzamides.

Scientific Research Applications

Chemical Applications

Synthesis Building Block
4-Amino-N-(1-phenylethyl)benzamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules, including various benzamide derivatives through oxidation, reduction, and substitution reactions. The compound's structure allows for modifications that can lead to different functional properties.

Feasible Synthetic Routes
The synthesis of this compound typically involves the reduction of aromatic nitro compounds. Various synthetic methods have been reported, emphasizing the compound's adaptability in different chemical contexts:

Synthesis Method Description
Reduction of Nitro CompoundsInvolves converting nitro groups to amines using reducing agents.
Ultrasonic IrradiationDirect condensation of carboxylic acids and amines under ultrasonic conditions.
Catalytic MethodsUtilization of Lewis acidic ionic liquids as catalysts for improved yields.

Biological Applications

Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for regulating blood sugar levels. A study demonstrated that several N-substituted aminobenzamide derivatives exhibited significant DPP-IV inhibitory activity, indicating potential applications in diabetes management .

Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of this compound. Structural modifications have been explored to enhance its efficacy against seizures. For instance, studies indicated that acylation or alkylation of the amino group led to a loss of activity, while certain modifications increased potency but also toxicity . The compound's mechanism appears to involve modulation of neurotransmitter systems, making it a candidate for treating epilepsy and related disorders.

Medicinal Chemistry

Pharmacological Properties
this compound has been explored for various pharmacological properties beyond anticonvulsant activity:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that warrant further investigation.
  • Antioxidant Activity : The compound has shown antioxidant capabilities in vitro, which could be beneficial in preventing oxidative stress-related conditions.

Case Study 1: Anticonvulsant Activity

A study conducted by Bruce and Lyne (1962) evaluated the anticonvulsant profile of several aromatic amides related to this compound. The results indicated varying degrees of efficacy against seizures induced by electroshock and pentylenetetrazole .

Case Study 2: DPP-IV Inhibition

In a recent study utilizing computer-aided drug design, novel aminobenzamide derivatives were synthesized and tested against DPP-IV. Among the synthesized compounds, some exhibited over 38% inhibition at a concentration of 100 μM, suggesting that structural variations can significantly influence biological activity .

Properties

IUPAC Name

4-amino-N-(1-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMURALCBANCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914203
Record name 4-Amino-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793360
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85592-75-2, 97042-55-2
Record name Benzamide, 4-amino-N-(1-phenylethyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 188544
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5 g (0.018 mole) of 4-nitro-N(alpha-methylbenzyl)-benzamide (#3) in 200-ml of absolute ethanol was added to a Paar hydrogenation bottle. To the solution was added a 0.4 g sample of 5% palladium on charcoal and the bottle placed on a Paar low-pressure hydrogenation apparatus. The mixture was shaken at room temperature in the presence of 45 p.s.i. of hydrogen for 2.5 hours. The catalyst was then removed by filtration through celite and the ethanol evaporated to yield the desired compound, 4-amino-N-(alpha-methylbenzyl)-benzamide (#4). Recrystallization from benzene produced the compound in pure form.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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